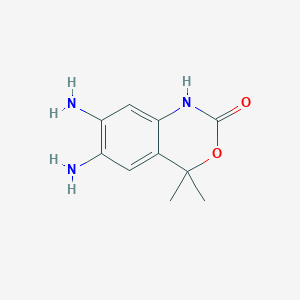
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one, also known as DBX, is a synthetic compound that has been gaining attention in the field of biomedical research due to its potential therapeutic applications. DBX belongs to the class of benzoxazinone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
The mechanism of action of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is not fully understood, but it has been proposed to act through multiple pathways. In cancer cells, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one induces apoptosis by activating caspase-3 and caspase-9 and increasing the Bax/Bcl-2 ratio. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammatory cells, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathways. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one inhibits cell proliferation and induces apoptosis by activating caspase-3 and caspase-9. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one also inhibits angiogenesis by reducing the expression of VEGF and MMP-9. In inflammatory cells, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one reduces the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathways. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one in lab experiments is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one. One direction is to investigate the potential of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the mechanism of action of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one in more detail, which can help to optimize its therapeutic potential. In addition, the development of new formulations of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one that improve its solubility and bioavailability could enhance its therapeutic efficacy. Finally, the use of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one in combination with other drugs or therapies could improve its effectiveness in treating diseases.
Conclusion
In conclusion, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Although the mechanism of action of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one is not fully understood, it has been proposed to act through multiple pathways. Future research on 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one could lead to the development of new drugs and therapies for a variety of diseases.
Synthesis Methods
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and phosphorus pentoxide, or the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and dimethylformamide. The yield of 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one synthesis is typically moderate to high, and the purity can be improved through recrystallization.
Scientific Research Applications
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. In addition, 6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
141311-98-0 |
|---|---|
Product Name |
6,7-Diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6,7-diamino-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H13N3O2/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(14)15-10/h3-4H,11-12H2,1-2H3,(H,13,14) |
InChI Key |
NRSZGOCAOOVHEM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC(=C(C=C2NC(=O)O1)N)N)C |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC(=O)O1)N)N)C |
synonyms |
2H-3,1-Benzoxazin-2-one,6,7-diamino-1,4-dihydro-4,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





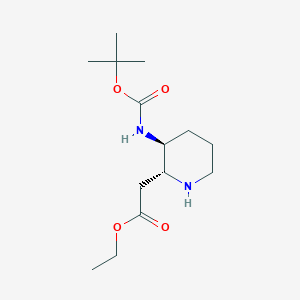
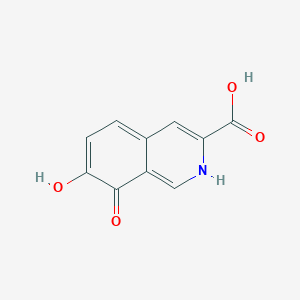

![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)
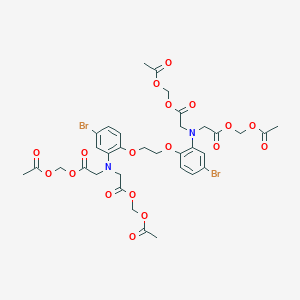
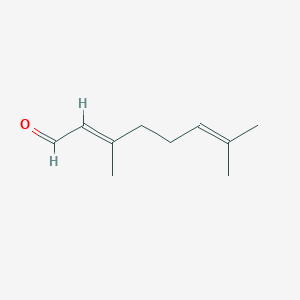
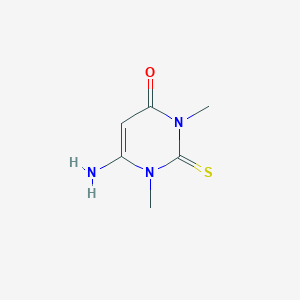
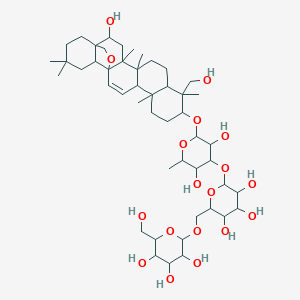
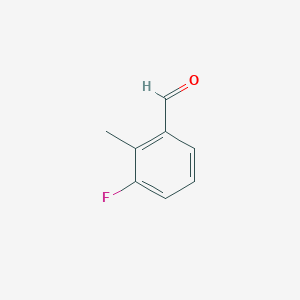
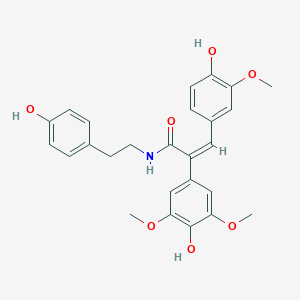
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
